5-Bromo-4-cyanoquinoline-N-oxide
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Overview
Description
5-Bromo-4-cyanoquinoline-N-oxide is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyanoquinoline-N-oxide typically involves the bromination of 4-cyanoquinoline followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyanoquinoline-N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
5-Bromo-4-cyanoquinoline-N-oxide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s ability to form reactive intermediates plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-cyanoquinoline: Similar in structure but lacks the N-oxide group.
8-Bromo-4-cyanoquinoline-N-oxide: Another brominated quinoline derivative with a different substitution pattern.
5,7-Dibromo-8-hydroxyquinoline: A compound with additional bromine and hydroxyl groups.
Uniqueness
5-Bromo-4-cyanoquinoline-N-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Biological Activity
5-Bromo-4-cyanoquinoline-N-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The synthesis of this compound typically involves the bromination of 4-cyanoquinoline followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the oxidation step.
Table 1: Synthesis Overview
Step | Reaction Type | Reagents Used |
---|---|---|
Step 1 | Bromination | Bromine, NBS |
Step 2 | Oxidation | Hydrogen peroxide, m-CPBA |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action appears to involve interaction with DNA and proteins, potentially inhibiting key biological processes.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This activity is attributed to its ability to form reactive intermediates that interact with cellular targets.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound's quinoline core facilitates interactions with nucleic acids and proteins, leading to alterations in cellular function.
Potential Molecular Targets
- DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Proteins : It may inhibit specific enzymes or receptors involved in cell signaling pathways.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Anticancer Research : In a laboratory setting, researchers found that treatment with this compound resulted in significant cell death in various cancer cell lines, suggesting its potential utility in cancer therapeutics.
Comparison with Similar Compounds
This compound is often compared to other quinoline derivatives due to structural similarities but exhibits unique properties due to the presence of the N-oxide group.
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-4-cyanoquinoline | Lacks N-oxide group | Limited antimicrobial activity |
8-Bromo-4-cyanoquinoline-N-oxide | Different substitution pattern | Comparable antimicrobial properties |
5,7-Dibromo-8-hydroxyquinoline | Additional hydroxyl group | Enhanced anticancer activity |
Properties
IUPAC Name |
5-bromo-1-oxidoquinolin-1-ium-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-2-1-3-9-10(8)7(6-12)4-5-13(9)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZCMXPISODHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C(=C1)Br)C#N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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